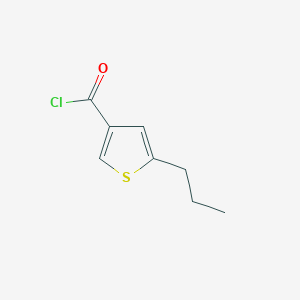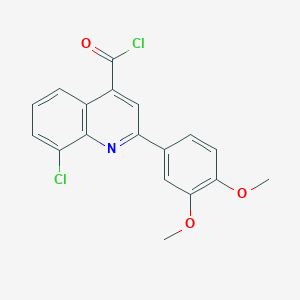
Methyl 5-bromo-2-fluoroisonicotinate
Vue d'ensemble
Description
Methyl 5-bromo-2-fluoroisonicotinate is a chemical compound with the molecular formula C7H5BrFNO2 . It has a molecular weight of 234.02 . The compound is typically stored at 2-8°C and is available in liquid form .
Synthesis Analysis
The synthesis of this compound involves the reaction of 5-bromo-2-fluoropyridine-4-carboxylic acid with Ph3P and MeOH in THF at room temperature . The reaction yields this compound as a white solid with an 88% yield .Molecular Structure Analysis
The InChI code for this compound is 1S/C7H5BrFNO2/c1-12-7(11)4-2-6(9)10-3-5(4)8/h2-3H,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model .Physical And Chemical Properties Analysis
This compound is a solid-powder at room temperature . It has a molecular weight of 234.02 . The compound is stored at ambient temperature .Applications De Recherche Scientifique
Methylation and Tautomerism Studies Kulikowski and Shugar (1979) investigated the methylation and thiation of fluorouracil derivatives, which led to insights into the conversion of these compounds under various conditions. This research provides foundational knowledge relevant to understanding the behavior of compounds like Methyl 5-bromo-2-fluoroisonicotinate in chemical reactions (Kulikowski & Shugar, 1979).
Base-Pairing Energies in DNA Interactions Yang, Wu, and Rodgers (2013) focused on the base-pairing interactions in proton-bound dimers of cytosine and its derivatives. This study is particularly relevant for understanding how modifications like bromination and fluorination (as in this compound) affect DNA stability and interactions (Yang, Wu, & Rodgers, 2013).
Antiviral Nucleosides Synthesis Watanabe et al. (1983) explored the synthesis of antiviral nucleosides with 5-substituted arabinofuranosylcytosines and uracils. The results showed the importance of specific substitutions like fluorination for enhancing antiviral effectiveness, which could be related to the properties of this compound (Watanabe et al., 1983).
Nucleophilic Aromatic Substitution Reactions Abramovitch, Helmer, and Liveris (1968) examined the kinetics of reactions involving halogeno-pyridines and -picolines and their N-oxides. This study offers insights into how halogenated compounds, similar to this compound, react under specific conditions (Abramovitch, Helmer, & Liveris, 1968).
Reactivity of Uracil Derivatives Vampa, Benvenuti, and Pecorari (1992) investigated the methylation rates of various uracil derivatives, providing a deeper understanding of the reactivity of such compounds. This research can shed light on the chemical behavior of this compound and similar molecules (Vampa, Benvenuti, & Pecorari, 1992).
Safety and Hazards
Methyl 5-bromo-2-fluoroisonicotinate is labeled with the GHS07 pictogram . The compound has hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and washing thoroughly after handling (P264) .
Propriétés
IUPAC Name |
methyl 5-bromo-2-fluoropyridine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrFNO2/c1-12-7(11)4-2-6(9)10-3-5(4)8/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXNAVZKNAMKBFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=NC=C1Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[(3-Methylbenzyl)oxy]benzoyl chloride](/img/structure/B1420685.png)
![4-[(3,4-Dichlorobenzyl)oxy]benzoyl chloride](/img/structure/B1420686.png)







![4-[(2-Chlorobenzyl)oxy]benzoyl chloride](/img/structure/B1420699.png)



